molecular formula C13H9NOS B8357499 3-Phenoxyphenylisothiocyanate

3-Phenoxyphenylisothiocyanate

Cat. No.: B8357499
M. Wt: 227.28 g/mol
InChI Key: PWRIWSXXZAHPKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenoxyphenylisothiocyanate is a chemical intermediate designed for research applications in the synthesis of novel pesticidal agents. It serves as a key precursor in the formation of phenoxyphenylisothiourea and phenoxyphenylthiourea derivatives . These derivatives have demonstrated activity against a range of pests in agricultural research, including insects and acarids (mites and ticks), showing particular efficacy against plant-destructive insects in models such as cotton and vegetable crops . The primary research value of this compound lies in its role in exploring new modes of action and developing next-generation crop protection products. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any other personal use. Researchers should consult the relevant material safety data sheet (MSDS) and handle the compound in accordance with all local and institutional safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H9NOS

Molecular Weight

227.28 g/mol

IUPAC Name

1-isothiocyanato-3-phenoxybenzene

InChI

InChI=1S/C13H9NOS/c16-10-14-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12/h1-9H

InChI Key

PWRIWSXXZAHPKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)N=C=S

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of the Isothiocyanate Moiety in 3 Phenoxyphenylisothiocyanate

Influence of Reaction Conditions (e.g., pH) on Reactivity Profiles

The reactivity of the isothiocyanate group is markedly dependent on the pH of the reaction medium. This is primarily due to the protonation state of the nucleophiles it reacts with, such as the amino and thiol groups found in amino acids and proteins.

The reaction of an isothiocyanate with an amine to form a thiourea (B124793) derivative is a key reaction. The nucleophilicity of the amine is crucial for this reaction to proceed. At neutral or slightly acidic pH, the amino group of an amino acid exists predominantly in its protonated, non-nucleophilic ammonium (B1175870) form (-NH3+). As the pH increases and surpasses the pKa of the amino group, it becomes deprotonated (-NH2), rendering it nucleophilic and capable of attacking the electrophilic carbon of the isothiocyanate.

Conversely, the thiol group of cysteine has a lower pKa than the amino group of most amino acids. Therefore, at a pH range of 6-8, the thiol group is more likely to be in its nucleophilic thiolate form (-S-) compared to the amino group. This leads to a preferential reaction of the isothiocyanate with cysteine residues to form a dithiocarbamate (B8719985) linkage under these conditions. However, at a more alkaline pH of 9-11, the deprotonation of amino groups is favored, leading to a predominant reaction with lysine (B10760008) and other primary amines to form thiourea derivatives researchgate.netresearchgate.net.

The general trend of isothiocyanate reactivity with primary amines and thiols as a function of pH can be summarized as follows:

pH RangeDominant NucleophilePrimary Product
6-8Thiol (e.g., from Cysteine)Dithiocarbamate
9-11Amine (e.g., from Lysine, N-terminus)Thiourea

This interactive table summarizes the pH-dependent reactivity of isothiocyanates.

The hydrolysis of isothiocyanates is also influenced by pH, with the reaction being promoted by acidic conditions rsc.org. In highly acidic environments, the slow hydrolysis of aryl isothiocyanates leads to the formation of a thiocarbamic acid, which rapidly decomposes to the corresponding amine rsc.org.

Intramolecular Cyclization Reactions (e.g., Thiohydantoin Formation from Amino Acid Derivatives)

A hallmark reaction of isothiocyanates, particularly in the context of protein chemistry, is their ability to facilitate the sequential degradation of peptides from the N-terminus, a process known as the Edman degradation. This process relies on the intramolecular cyclization of an N-terminal amino acid derivative. When 3-phenoxyphenylisothiocyanate reacts with the N-terminal amino group of a peptide, it forms a 3-(3-phenoxyphenyl)thiocarbamoyl (PPTC) peptide.

Under acidic conditions, the sulfur atom of the thiourea linkage attacks the carbonyl carbon of the first peptide bond. This intramolecular cyclization results in the cleavage of the N-terminal amino acid as a 3-(3-phenoxyphenyl)-2-thiohydantoin (PPTH) derivative, leaving the remainder of the peptide chain intact. The formation of the thiohydantoin ring is a critical step in this process.

The reaction of allyl isothiocyanate with various amino acids has been shown to yield 3-allyl-2-thiohydantoin derivatives through the cyclization of the initially formed N-allylthiocarbamoyl amino acids scispace.com. Similarly, phenylisothiocyanate reacts with amino acids to form 3-phenyl-2-thiohydantoin derivatives scispace.com. It is therefore expected that this compound will react analogously with amino acids to form the corresponding 3-(3-phenoxyphenyl)-2-thiohydantoin derivatives.

The rate of this cyclization and the subsequent cleavage is dependent on the reaction conditions. While the initial coupling reaction is favored at alkaline pH, the cyclization and cleavage step requires an acidic environment. Studies on the reaction of allyl isothiocyanate with amino acids and peptides have shown that the formation of 2-thiohydantoins from N-allylthiocarbamoyl-amino acids is controlled by the concentration of hydronium ions (H3O+) scispace.com.

The general mechanism for the formation of a 3-(3-phenoxyphenyl)-2-thiohydantoin from an amino acid derivative can be outlined in the following steps:

Coupling: The amino acid reacts with this compound under alkaline conditions to form a 3-(3-phenoxyphenyl)thiocarbamoyl-amino acid.

Cyclization: Under acidic conditions, the thiourea sulfur atom acts as a nucleophile, attacking the carboxyl carbon of the amino acid.

Cleavage: This leads to the formation of a five-membered thiohydantoin ring and the release of the derivative.

The following table lists the expected thiohydantoin derivatives that would be formed from the reaction of this compound with various amino acids.

Amino AcidResulting 3-(3-phenoxyphenyl)-2-thiohydantoin Derivative
Glycine3-(3-phenoxyphenyl)-2-thiohydantoin
Alanine5-methyl-3-(3-phenoxyphenyl)-2-thiohydantoin
Valine5-isopropyl-3-(3-phenoxyphenyl)-2-thiohydantoin
Leucine5-isobutyl-3-(3-phenoxyphenyl)-2-thiohydantoin
Phenylalanine5-benzyl-3-(3-phenoxyphenyl)-2-thiohydantoin

This interactive table shows the expected thiohydantoin derivatives from the reaction of this compound with common amino acids.

Derivatization Strategies and Novel Compound Synthesis Utilizing 3 Phenoxyphenylisothiocyanate

Synthesis of Thiourea (B124793) Derivatives as Key Intermediates and End Products

The most fundamental reaction of 3-phenoxyphenylisothiocyanate is its reaction with primary and secondary amines to form N,N'-disubstituted thiourea derivatives. This reaction proceeds via the nucleophilic addition of the amine's nitrogen atom to the central carbon of the isothiocyanate group. The resulting thioureas are often stable end products but also serve as crucial intermediates for the synthesis of more complex heterocyclic systems.

The synthesis is typically a straightforward condensation, often carried out by mixing the isothiocyanate and the amine in a suitable solvent like ethanol (B145695) or tetrahydrofuran (B95107) (THF) at room temperature or with gentle heating. nih.govmdpi.com The versatility of this reaction allows for the creation of a large library of thiourea derivatives by simply varying the amine component. This modularity is a key advantage in combinatorial chemistry and drug discovery. The general scheme for this synthesis is presented below:

Figure 1: General reaction scheme for the synthesis of thiourea derivatives from this compound and a primary amine (R-NH₂).

The properties of the resulting thiourea are heavily influenced by the nature of the 'R' group contributed by the amine.

Table 1: Examples of Potential Thiourea Derivatives from this compound

Amine Reactant R-Group Resulting Thiourea Product Name
Aniline Phenyl 1-(3-Phenoxyphenyl)-3-phenylthiourea
Benzylamine Benzyl (B1604629) 1-Benzyl-3-(3-phenoxyphenyl)thiourea
tert-Butylamine tert-Butyl 1-(tert-Butyl)-3-(3-phenoxyphenyl)thiourea

Development of Substituted Phenyl Urea (B33335) Derivatives

While isothiocyanates directly yield thioureas upon reaction with amines, the corresponding urea derivatives are also of significant chemical interest. The synthesis of a substituted phenyl urea from this compound is not a direct conversion but typically involves the thiourea intermediate. The conversion of a thiourea to a urea requires a desulfurization step, where the sulfur atom is replaced by an oxygen atom. This can be achieved using various oxidizing agents or metal oxides.

Alternatively, in some industrial syntheses, the urea is formed first using an isocyanate (R-N=C=O) analog, which is then converted to a thiourea. For instance, one patented synthesis route for the pesticide Diafenthiuron involves the reaction of an isocyanate with an amine to form a urea intermediate, which is subsequently reacted with a sulfurizing agent like phosphorus pentasulfide to yield the final thiourea product. patsnap.comgoogle.com However, starting from the isothiocyanate, the path proceeds via the thiourea.

Multicomponent Reactions (MCRs) Incorporating Phenoxyphenylisothiocyanates

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. Isothiocyanates are excellent substrates for MCRs due to the reactivity of the heterocumulene (-N=C=S) system. arkat-usa.orgnih.gov

While specific examples for the synthesis of thiazinones using this compound in MCRs are specialized, the general utility of aryl isothiocyanates in such reactions is well-established for creating various sulfur- and nitrogen-containing heterocycles. For example, a multicomponent reaction involving an isothiocyanate, an amine, and an electrophile can lead to the formation of complex structures like 2-imino-1,3-thiazolines. nih.gov Similar strategies can be adapted to target thiazinone scaffolds by choosing appropriate reaction partners that can undergo cyclization to form the desired six-membered ring.

Domino, or tandem, reactions involve a sequence of intramolecular or intermolecular transformations that occur consecutively in a single pot, often initiated by a single event. researchgate.netmdpi.com These processes are synthetically elegant as they allow for the rapid construction of complex molecular architectures from simple precursors. This compound can be employed in such sequences. A typical domino process could involve the initial formation of a thiourea derivative, which then, under the reaction conditions or upon addition of a trigger, undergoes an intramolecular cyclization. For example, if the amine used to form the thiourea contains another nucleophilic group, this group could subsequently attack a nearby electrophilic site, leading to a new heterocyclic ring in a tandem fashion.

Construction of Diverse Heterocyclic Scaffolds

Beyond simple thioureas, this compound is a valuable precursor for a wide variety of heterocyclic compounds. researchgate.netresearchgate.net The reactivity of the isothiocyanate group allows it to be incorporated into ring systems of different sizes and heteroatom compositions. Studies on phenyl isothiocyanate and other aryl isothiocyanates have demonstrated their utility in synthesizing thiazoles, triazoles, thiadiazoles, and benzothiazoles, among others. researchgate.netresearchgate.net

The specific heterocycle formed depends on the co-reactants and reaction conditions. For instance:

Thiazoles: Reaction with α-haloketones in the presence of an amine can yield highly substituted 2-iminothiazole derivatives. nih.gov

1,2,4-Triazoles: Condensation with hydrazines produces thiosemicarbazide (B42300) intermediates, which can be cyclized to form triazole-thiones. arkat-usa.orgresearchgate.net

Benzothiazoles: Reaction with 2-aminophenols or 2-aminothiophenols can lead to the formation of benzoxazole (B165842) or benzothiazole (B30560) derivatives, respectively, after an intramolecular cyclization and elimination sequence. researchgate.net

Table 2: Examples of Heterocyclic Scaffolds Synthesizable from Aryl Isothiocyanates

Heterocycle Class Typical Co-Reactant(s) General Method
Thiazoles α-Haloketones, Amines Multicomponent condensation/cyclization nih.gov
1,2,4-Triazoles Hydrazines Addition followed by dehydrative cyclization researchgate.net
Benzoxazoles 2-Aminophenols Addition-cyclization-elimination researchgate.net

Utilization as a Precursor in the Synthesis of Complex Molecules and Analogs (e.g., Diafenthiuron Intermediates)

The utility of phenoxyphenylisothiocyanates is highlighted by their use as intermediates in the synthesis of commercially important agrochemicals. A prominent example is the insecticide and acaricide Diafenthiuron. nih.govbcpcpesticidecompendium.org The chemical structure of Diafenthiuron is 1-tert-butyl-3-(2,6-diisopropyl-4-phenoxyphenyl)thiourea. nih.gov

One of the established industrial synthesis routes involves the reaction of the corresponding isothiocyanate, N-[2,6-bis(1-methylethyl)-4-phenoxyphenyl]isothiocyanate, with tert-butylamine. google.com This reaction is a direct application of the thiourea formation chemistry described in section 4.1. Although the specific molecule used for Diafenthiuron is the 4-phenoxy isomer with additional isopropyl substituents for bioactivity, this compound represents the core structural class of this key intermediate. This application underscores the industrial relevance of this class of compounds as precursors to complex, high-value molecules.

Strategies for Introducing Chiral Centers and Control of Stereochemistry in Derivatives

The introduction of chiral centers and the subsequent control of stereochemistry are pivotal in the synthesis of novel derivatives of this compound, particularly for applications in asymmetric catalysis and medicinal chemistry. The isothiocyanate group serves as a versatile functional handle for the covalent attachment of chiral auxiliaries or for the participation in stereoselective transformations. The primary strategies for inducing chirality in molecules derived from this compound revolve around two main approaches: the use of chiral nucleophiles to form diastereomeric products and the application of chiral catalysts in reactions involving the isothiocyanate moiety.

A predominant method for creating chiral derivatives involves the reaction of this compound with enantiomerically pure amines or amino acids. This reaction proceeds via nucleophilic addition of the amino group to the electrophilic carbon of the isothiocyanate, forming a chiral thiourea. When a single enantiomer of a chiral amine is used, the resulting thiourea derivative will also be enantiomerically pure, effectively transferring the chirality of the starting amine to the new, larger molecule.

For instance, the reaction of this compound with an enantiopure primary or secondary amine, such as (R)-1-phenylethylamine, leads to the formation of a single enantiomer of the corresponding N,N'-disubstituted thiourea. The stereochemical integrity of the chiral amine is typically retained throughout the reaction. This strategy is foundational in the development of chiral ligands and organocatalysts, where the thiourea moiety can act as a hydrogen-bond donor to activate substrates in an asymmetric fashion.

In cases where a racemic mixture of a chiral amine is used, the reaction with this compound will produce a racemic mixture of the corresponding thiourea derivatives. However, these diastereomeric derivatives can often be separated using chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. This approach allows for the resolution of racemic amines by converting them into a mixture of diastereomers that exhibit different physical properties.

Another key strategy involves the use of chiral catalysts to control the stereochemical outcome of reactions where this compound is a substrate. For example, in multicomponent reactions, a chiral catalyst can orchestrate the assembly of several molecules, including this compound, to form a chiral product with high enantioselectivity. Although specific examples involving this compound are not extensively documented in publicly available literature, the principles of asymmetric catalysis are broadly applicable. Chiral organocatalysts, such as those derived from Cinchona alkaloids, have been successfully employed in reactions with other isothiocyanates to achieve high levels of stereocontrol.

The stereochemistry of the resulting derivatives is typically confirmed using a combination of analytical techniques. Chiral HPLC is a powerful tool for determining the enantiomeric excess (ee) or diastereomeric ratio (dr) of the products. Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) using chiral solvating agents or derivatizing agents, can also be employed to distinguish between stereoisomers.

The following tables illustrate the expected outcomes from the reaction of this compound with various chiral amines, based on established principles of stereoselective synthesis.

Table 1: Synthesis of Chiral Thiourea Derivatives from this compound and Enantiopure Amines

EntryChiral AmineProductExpected Diastereomeric RatioExpected Enantiomeric Excess (%)
1(R)-1-Phenylethylamine(R)-1-(1-Phenylethyl)-3-(3-phenoxyphenyl)thiourea>99:1>99
2(S)-1-(1-Naphthyl)ethylamine(S)-1-(1-(1-Naphthyl)ethyl)-3-(3-phenoxyphenyl)thiourea>99:1>99
3(1R,2R)-1,2-Diaminocyclohexane(1R,2R)-N,N'-Bis(3-phenoxyphenylcarbamothioyl)cyclohexane-1,2-diamine>99:1>99
4L-Proline methyl esterMethyl (S)-2-((3-phenoxyphenyl)carbamothioyl)pyrrolidine-1-carboxylate>99:1>99

Table 2: Resolution of Racemic Amines using this compound

EntryRacemic AmineDiastereomeric ProductsSeparation Method
1(R/S)-sec-Butylamine(R)- and (S)-1-sec-Butyl-3-(3-phenoxyphenyl)thioureaChiral HPLC
2(R/S)-2-Aminoheptane(R)- and (S)-1-(Heptan-2-yl)-3-(3-phenoxyphenyl)thioureaChiral HPLC or Fractional Crystallization

Structure Activity Relationship Sar Investigations of 3 Phenoxyphenylisothiocyanate Derivatives

Methodological Approaches to SAR Studies

SAR investigations employ a combination of synthetic chemistry, biological screening, and computational modeling to build a comprehensive understanding of a compound's pharmacodynamics.

The foundation of any SAR study is the creation of an analog library, a collection of compounds where specific parts of the lead structure—in this case, 3-phenoxyphenylisothiocyanate—are systematically varied. The synthesis of such libraries often begins with a common starting material, such as the corresponding primary amine (3-phenoxyaniline).

A prevalent method for synthesizing isothiocyanates (ITCs) involves a "one-pot," two-step procedure. mdpi.com First, the primary amine reacts with carbon disulfide in the presence of an organic base to form a dithiocarbamate (B8719985) salt intermediate. nih.gov This intermediate is then treated with a desulfurating agent to yield the final isothiocyanate. nih.gov A variety of desulfurization agents can be used, including lead nitrate, ethyl chloroformate, and tosyl chloride. nih.govwikipedia.org To improve efficiency and yield, modern techniques such as microwave-assisted synthesis are often employed, which can significantly reduce reaction times from hours to minutes. mdpi.commdpi.com

Other synthetic strategies include the use of thiophosgene (B130339), although its high toxicity makes it less favorable, or generating ITCs from isocyanides by reacting them with elemental sulfur. nih.govmdpi.com These diverse synthetic routes allow for the creation of a broad library of analogs with modifications at various positions, such as on the aromatic rings or the bridging ether group, enabling a thorough investigation of the SAR. rsc.orgresearcher.life

Once a library of analogs is synthesized, the next step is to correlate their structural features with their ability to modulate specific molecular targets. The isothiocyanate functional group (-N=C=S) itself is a key pharmacophore, acting as an electrophile that can readily react with nucleophilic groups, such as the thiol groups of cysteine residues in proteins. nih.gov This covalent interaction is a primary mechanism by which many ITCs exert their biological effects.

The biological activity of ITCs has been linked to several key signaling pathways. For instance, naturally occurring ITCs like sulforaphane and phenethyl isothiocyanate (PEITC) are known to target proteins involved in cellular defense and inflammation, such as Keap1 (leading to the activation of the Nrf2 antioxidant response) and NF-κB. nih.gov They can also induce apoptosis by affecting the expression of proteins in the Bcl-2 family or by generating reactive oxygen species (ROS). researchgate.netmdpi.com

SAR studies correlate the chemical nature of the "R" group attached to the -N=C=S moiety with activity at these targets. For this compound derivatives, this involves analyzing how changes in the phenoxyphenyl scaffold affect interactions with target proteins. Computational methods, such as molecular docking, can be used to predict how different analogs will bind to a target protein, providing insights that guide the design of more potent and selective compounds. nih.gov

Influence of Substituent Effects on In Vitro Biological Activities

The addition of various substituents to the core structure of this compound can profoundly impact its biological activity by altering its electronic, steric, and lipophilic properties.

Modifying the substituents on either of the two aromatic rings of the 3-phenoxyphenyl scaffold is a common strategy to fine-tune activity. The nature and position of these substituents can influence the molecule's ability to cross cell membranes and its reactivity at the target site.

Studies on other aromatic ITCs have shown that both lipophilicity and electronic properties are crucial for activity. For example, in a series of phenylalkyl isothiocyanates, the inhibitory potency was found to correlate with their partition coefficients (log P). researchgate.net Aromatic ITCs are often favored over aliphatic ITCs due to their enhanced ability to cross bacterial membrane structures. mdpi.com

For this compound derivatives, adding electron-withdrawing groups (e.g., -Cl, -CF₃, -NO₂) or electron-donating groups (e.g., -CH₃, -OCH₃) to the rings would alter the electrophilicity of the isothiocyanate carbon. This, in turn, would affect its rate of reaction with nucleophilic targets. For instance, it has been suggested that testing compounds with electron-donating groups at the para-position of a phenyl ring would be of interest in SAR studies. researchgate.net The position of the substituent is also critical, as it can introduce steric hindrance that may either promote or hinder binding to a target protein.

Table 1: Predicted Effects of Aromatic Ring Substitutions on the Activity of this compound Derivatives

Substituent TypePositionPredicted Effect on LipophilicityPredicted Effect on Electronic PropertiesPotential Impact on Biological Activity
Electron-Donating (e.g., -OCH₃, -CH₃)paraModerate IncreaseIncreases electron density on the ringMay alter binding affinity and metabolic stability
Electron-Withdrawing (e.g., -Cl, -NO₂)paraSignificant IncreaseDecreases electron density on the ringMay enhance electrophilicity of the ITC group, potentially increasing reactivity
Halogens (e.g., -F, -Cl)ortho, metaIncreaseInductive electron withdrawalCan alter conformation and introduce new binding interactions (halogen bonding)
Bulky Groups (e.g., -C(CH₃)₃)AnyHigh IncreaseMinorMay introduce steric hindrance, affecting target binding but potentially increasing selectivity

This table is based on general principles of medicinal chemistry and SAR studies of related aromatic isothiocyanates.

Furthermore, the length and composition of side chains attached to the aromatic rings are critical variables. Studies on phenylalkyl isothiocyanates, such as phenethyl isothiocyanate (PEITC), have demonstrated that the length of the alkyl chain separating the phenyl ring from the ITC group is a crucial determinant of anticancer activity. nih.gov For example, PEITC was a potent inhibitor of lung tumorigenesis, whereas benzyl (B1604629) isothiocyanate (BITC) and phenyl isothiocyanate (PITC), with shorter linkers, were ineffective. nih.gov This suggests that an optimal distance and orientation between the aromatic system and the reactive ITC group are required for effective interaction with the biological target. In the context of this compound, adding alkyl or other functionalized side chains to the rings could similarly modulate activity by affecting solubility, lipophilicity, and steric interactions within a target's binding pocket.

Stereochemical Determinants of Derivative Activity

Stereochemistry can play a decisive role in the biological activity of a drug molecule. While the parent this compound is achiral, the introduction of chiral centers through the addition of certain substituents can lead to the formation of enantiomers or diastereomers. These stereoisomers can exhibit significantly different biological activities, potencies, and metabolic profiles.

The synthesis of chiral isothiocyanates has been achieved, for example, by starting from L- and D-amino acid esters. mdpi.com The resulting enantiomeric ITCs can be distinguished, confirming that stereochemistry is a relevant consideration for this class of compounds. mdpi.com Biological targets, such as enzymes and receptors, are themselves chiral and often exhibit stereospecific binding. Consequently, one enantiomer of a chiral this compound derivative may fit into a binding site more effectively than the other, leading to a more potent biological response. This principle underscores the importance of synthesizing and testing stereoisomers individually to fully elucidate the SAR and identify the most active and selective agent.

Elucidation of Molecular Features Critical for Target Interaction

The foundational structure of this compound, characterized by a central phenyl ring linked to a phenoxy group at the 3-position and an isothiocyanate group, provides a versatile scaffold for chemical modification. SAR studies aim to understand how alterations to this core structure impact the compound's ability to interact with its biological target. Key areas of investigation typically involve modifications to the phenoxy ring, the central phenyl ring, and the isothiocyanate functional group itself.

Similarly, substitutions on the central phenyl ring are crucial in defining the spatial arrangement of the key functional groups. The relative orientation of the phenoxy and isothiocyanate moieties, dictated by their positions on this central ring, is thought to be a critical determinant of biological activity. Altering this arrangement can lead to a loss or enhancement of potency, suggesting a specific conformational requirement for optimal target engagement.

Role of Hydrophobicity in Modulating In Vitro Compound Potency

The two phenyl rings and the phenoxy ether linkage contribute significantly to the hydrophobic character of the parent molecule. Modifications that increase the lipophilicity, such as the addition of alkyl or halogen substituents to the aromatic rings, have been explored. The general trend observed in preliminary studies is that an optimal level of hydrophobicity is required for potent in vitro activity.

An increase in hydrophobicity can enhance the compound's ability to partition into the lipid bilayers of cells, thereby increasing its effective concentration at the site of action. Furthermore, many protein binding sites have hydrophobic sub-pockets, and a more lipophilic compound may establish more favorable interactions within these regions, leading to a higher binding affinity.

Computational and in Silico Studies of 3 Phenoxyphenylisothiocyanate and Its Analogs

Molecular Docking Simulations for Predicting Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as 3-Phenoxyphenylisothiocyanate, to a macromolecular target, typically a protein.

Analysis of Binding Affinities and Selectivity Profiles

In a typical molecular docking study, the binding affinity, often expressed as a docking score or estimated free energy of binding (ΔG), is calculated to quantify the strength of the interaction between a ligand and a target protein. A more negative score generally indicates a stronger and more favorable interaction. By docking this compound and its analogs against a panel of different protein targets, a selectivity profile can be generated. This profile is crucial for predicting the potential therapeutic efficacy and off-target effects of a compound.

Table 1: Illustrative Example of Binding Affinity Data for a Hypothetical Analog of this compound

Target ProteinDocking Score (kcal/mol)Predicted Inhibition Constant (Ki, µM)
Kinase A-9.50.15
Kinase B-7.25.80
Protease X-6.812.5
GPCR Y-5.485.3

This table is for illustrative purposes only and does not represent actual data for this compound.

Identification of Key Interaction Sites within Biological Macromolecules

Beyond predicting binding strength, molecular docking provides detailed insights into the specific interactions between the ligand and the amino acid residues of the protein's binding site. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. Identifying these key interaction sites is fundamental for understanding the mechanism of action and for guiding the rational design of more potent and selective analogs. For a molecule like this compound, the phenoxy and phenyl rings would be expected to engage in hydrophobic and pi-stacking interactions, while the isothiocyanate group could potentially form hydrogen bonds or covalent interactions.

Conformational Analysis and Energy Minimization Techniques

The three-dimensional shape, or conformation, of a molecule is critical to its biological activity. Conformational analysis involves identifying the stable, low-energy conformations of a molecule. For a flexible molecule like this compound, which has several rotatable bonds, multiple low-energy conformations can exist.

Energy minimization is a computational process used to find the arrangement in space of a collection of atoms that represents a local or global energy minimum. This is a crucial step in preparing a ligand for docking simulations, as it ensures that the starting conformation is energetically favorable. Techniques such as molecular mechanics force fields (e.g., MMFF94, AMBER) or quantum mechanical methods are employed for this purpose. The resulting low-energy conformers provide a more realistic representation of the molecule's shape in a biological environment.

Advanced Cheminformatics and Bioinformatics Approaches

Cheminformatics and bioinformatics offer powerful tools for analyzing large datasets of chemical and biological information, which can accelerate the drug discovery process.

Data Mining and Analysis of Chemical Structures and Biological Assays

Data mining techniques can be used to search and analyze large chemical databases (e.g., PubChem, ChEMBL) to identify compounds with structural similarities to this compound that have known biological activities. This can provide valuable clues about its potential targets and mechanisms of action. By analyzing the structure-activity relationships (SAR) of a series of related compounds, predictive models can be built to guide the design of new analogs with improved properties.

Virtual Screening for Novel Ligand Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. For a target of interest, a virtual library of compounds, potentially including analogs of this compound, can be docked into the binding site. The top-scoring compounds are then selected for experimental testing. This approach is significantly faster and more cost-effective than traditional high-throughput screening.

Table 2: Hypothetical Virtual Screening Hit List for a Kinase Target

Compound IDStructureDocking Score (kcal/mol)
ZINC12345678[Structure Image]-10.2
CHEMBL987654[Structure Image]-9.8
This compound Analog [Structure Image] -9.5
PUBCHEM543210[Structure Image]-9.1

This table is a conceptual representation of virtual screening results and is not based on actual experimental data.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence a compound's efficacy, QSAR models can predict the activity of novel, unsynthesized analogs, thereby streamlining the drug discovery process.

For analogs of this compound, QSAR studies can be instrumental in understanding the impact of various structural modifications on their biological targets. While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles can be applied based on studies of structurally related compounds, such as other isothiocyanates and molecules containing the phenoxyphenyl scaffold.

A typical QSAR study for this compound analogs would involve the generation of a dataset of compounds with varying substituents on the phenoxy and phenyl rings. The biological activity of these compounds, for instance, their inhibitory concentration (IC50) against a specific enzyme or cell line, would be experimentally determined. Subsequently, a wide array of molecular descriptors would be calculated for each analog. These descriptors fall into several categories:

Electronic Descriptors: These describe the distribution of electrons in the molecule and include parameters like partial atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, volume, surface area, and various topological indices.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with the partition coefficient (logP) being the most common.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and Partial Least Squares (PLS) are employed to build the QSAR model. The validity and predictive power of the resulting model are then rigorously assessed using internal and external validation techniques.

A hypothetical QSAR model for a series of this compound analogs might reveal that specific substitutions on the phenoxy ring significantly influence activity. For example, the presence of electron-withdrawing groups at certain positions could be positively correlated with biological efficacy, suggesting that these modifications enhance the interaction of the isothiocyanate group with its biological target.

Table 1: Illustrative Data for a QSAR Study of this compound Analogs

Compound IDR1 (Phenoxy Ring)R2 (Phenyl Ring)Experimental Activity (IC50, µM)LogPHOMO Energy (eV)Molecular Volume (ų)
1 HH15.24.5-6.8250.1
2 4-ClH8.75.2-7.1260.5
3 4-OCH3H22.54.3-6.5265.3
4 H4-F12.14.7-6.9255.2
5 4-Cl4-F5.45.4-7.2265.6
6 4-OCH34-F18.94.5-6.6270.4

This table is for illustrative purposes and does not represent actual experimental data.

In Silico Approaches to Optimize Molecular Design for Specific Biological Targets

In silico molecular design encompasses a range of computational tools and techniques used to optimize the structure of a lead compound, such as this compound, to enhance its affinity and selectivity for a specific biological target. These approaches are often used in conjunction with QSAR and are critical for rational drug design.

One of the primary in silico methods is molecular docking . This technique predicts the preferred orientation of a ligand (the drug candidate) when bound to a receptor (the biological target, typically a protein or enzyme). By visualizing the binding mode and analyzing the interactions between the ligand and the receptor's active site, medicinal chemists can identify key amino acid residues involved in the binding and propose structural modifications to the ligand to improve these interactions.

For this compound, molecular docking studies could be performed against a variety of potential targets, such as kinases, proteases, or other enzymes implicated in disease pathways. The docking simulations would reveal how the phenoxyphenyl moiety and the isothiocyanate group fit within the binding pocket. For instance, the phenoxy group might engage in hydrophobic interactions with a specific sub-pocket of the enzyme, while the isothiocyanate group could form a covalent bond with a cysteine residue in the active site, a common mechanism for isothiocyanates.

Based on these docking insights, strategies for molecular optimization can be devised. These might include:

Scaffold Hopping: Replacing the phenoxyphenyl scaffold with other bioisosteric groups to explore different binding modes or improve physicochemical properties.

Fragment-Based Growth: Adding new functional groups to the existing scaffold to form additional favorable interactions with the target.

Substituent Modification: Introducing or modifying substituents on the aromatic rings to enhance binding affinity, selectivity, or metabolic stability.

Table 2: In Silico Strategies for Molecular Design Optimization of this compound Analogs

Optimization StrategyProposed ModificationPredicted OutcomeRationale
Enhance Hydrophobic Interactions Addition of a trifluoromethyl group to the phenoxy ring.Increased binding affinity.The trifluoromethyl group can occupy a hydrophobic pocket in the target's active site.
Introduce Hydrogen Bonding Replacement of a hydrogen atom with a hydroxyl or amino group on the phenyl ring.Improved binding selectivity and affinity.The new functional group can form a hydrogen bond with a specific amino acid residue in the active site.
Modulate Reactivity Introduction of electron-donating groups on the phenyl ring.Altered covalent modification rate of the isothiocyanate group.Electron-donating groups can influence the electrophilicity of the isothiocyanate carbon, affecting its reactivity.
Improve Solubility Addition of a polar functional group, such as a morpholine (B109124) ring.Enhanced bioavailability.Increased polarity can lead to better solubility in aqueous environments.

This table is for illustrative purposes and does not represent actual experimental data.

Through an iterative process of in silico design, chemical synthesis, and biological evaluation, the molecular structure of this compound can be systematically refined to yield analogs with optimized therapeutic potential for specific biological targets.

Applications in Chemical Biology Research and Discovery

Role as a Versatile Building Block for Chemical Library Synthesis

In the field of medicinal chemistry and drug discovery, the synthesis of chemical libraries containing a multitude of diverse compounds is a cornerstone for identifying new therapeutic agents. 3-Phenoxyphenylisothiocyanate serves as an exemplary building block in this process due to the high reactivity of its isothiocyanate (-N=C=S) functional group. This group readily reacts with a wide array of nucleophiles, such as primary and secondary amines, thiols, and alcohols, to form thioureas, dithiocarbamates, and thiocarbamates, respectively.

This reactivity allows for its incorporation into various molecular scaffolds, enabling the rapid generation of a diverse set of derivatives. The phenoxyphenyl group itself provides a desirable structural motif, often found in biologically active molecules, which can be further modified to explore the chemical space around a particular biological target. The versatility of this compound as a synthetic precursor facilitates its use in combinatorial chemistry, where numerous related compounds are synthesized in parallel to be screened for biological activity.

For instance, the isothiocyanate moiety can be utilized in multicomponent reactions, a powerful tool in combinatorial chemistry for creating molecular complexity in a single step. By reacting this compound with an amine and another reactive component, a library of complex molecules can be efficiently constructed around the 3-phenoxyphenyl core.

Utility in Lead Compound Identification and Optimization in In Vitro Research

The process of drug discovery often begins with the identification of a "hit" compound from a high-throughput screen, which is then optimized into a "lead" compound with improved potency and drug-like properties. The this compound scaffold has proven to be a valuable starting point for the identification and optimization of such lead compounds.

Once a derivative of this compound is identified as a hit, a systematic structure-activity relationship (SAR) study can be initiated. drugtargetreview.com This involves the synthesis of a series of analogs where different parts of the molecule are systematically modified to understand their effect on biological activity. The reactivity of the isothiocyanate group is again advantageous here, allowing for the straightforward synthesis of a focused library of analogs for SAR exploration.

For example, if a thiourea (B124793) derivative of this compound shows promising activity, medicinal chemists can synthesize a variety of related thioureas by reacting the parent isothiocyanate with a diverse panel of amines. This allows for the exploration of different substituents to enhance target binding, improve selectivity, and optimize pharmacokinetic properties. The phenoxyphenyl portion of the molecule can also be modified to fine-tune properties such as lipophilicity and metabolic stability, which are critical for developing a successful drug candidate. nih.gov

Design and Synthesis of Molecular Probes for Investigating Biological Pathways

Molecular probes are essential tools in chemical biology for the study of biological systems. These are typically small molecules designed to interact with a specific biological target, such as a protein, to allow for its visualization, quantification, or functional modulation. The this compound scaffold is well-suited for the design and synthesis of such probes.

The reactive isothiocyanate group can be used to covalently attach the 3-phenoxyphenyl moiety to a target protein, often through reaction with a nucleophilic amino acid residue like cysteine or lysine (B10760008). This covalent interaction can provide a durable signal for detecting the target protein or can be used to irreversibly inhibit its function, allowing for the study of the consequences of its inactivation.

Furthermore, the this compound structure can be appended with reporter groups, such as fluorophores or biotin (B1667282) tags. The synthesis of these tagged probes allows for the visualization of the target protein within cells or tissues via fluorescence microscopy or its isolation and identification through affinity purification techniques.

A significant application of this compound in the design of molecular probes is in the development of enzyme inhibitors. The isothiocyanate group can act as a covalent "warhead," reacting with a nucleophilic residue in the active site of an enzyme to form an irreversible covalent bond, thereby permanently inactivating the enzyme.

Raf Kinase Inhibitors: The Raf family of serine/threonine kinases (A-Raf, B-Raf, C-Raf) are key components of the MAPK/ERK signaling pathway, which is often dysregulated in cancer. rndsystems.com While specific inhibitors directly derived from this compound are not prominently documented in publicly available literature, the related diaryl urea (B33335) scaffold is a well-established pharmacophore for Raf kinase inhibitors, with Sorafenib being a notable example. The structural similarity suggests that derivatives of this compound, such as thioureas, could be designed to target the ATP-binding site of Raf kinases. The phenoxyphenyl group can occupy hydrophobic pockets within the kinase domain, while the (thio)urea moiety can form key hydrogen bond interactions. google.com

PDE4B Inhibitors: Phosphodiesterase 4B (PDE4B) is an enzyme that plays a crucial role in inflammation by degrading the second messenger cyclic AMP (cAMP). nih.gov Inhibition of PDE4B is a therapeutic strategy for inflammatory diseases. The design of selective PDE4B inhibitors is an active area of research. nih.gov Although specific examples based on this compound are not widely reported, the general structure is amenable to fitting within the PDE4B active site. Structure-based drug design could be employed to develop derivatives of this compound that selectively target PDE4B, with the phenoxyphenyl group interacting with hydrophobic regions and the isothiocyanate or its derivatives forming interactions with key residues in the active site.

Elucidation of Molecular Mechanisms of Action In Vitro

Understanding how a small molecule exerts its biological effects at the molecular level is a fundamental goal of chemical biology. This compound and its derivatives can be used to investigate these mechanisms, particularly through the study of protein modification.

The isothiocyanate group is an electrophile that is known to react with nucleophilic amino acid residues in proteins. nih.gov One of the most common targets for this reaction is the thiol group of cysteine residues. researchgate.net The reaction between an isothiocyanate and a cysteine thiol forms a dithiocarbamate (B8719985) adduct. This covalent modification can alter the structure and function of the protein.

The formation of these adducts can be studied in vitro using techniques such as mass spectrometry. nih.govnih.gov By incubating a target protein with this compound and then analyzing the protein digest by mass spectrometry, the specific cysteine residues that have been modified can be identified. This information is invaluable for understanding the mechanism of action of the compound. For example, if modification of a particular cysteine residue in an enzyme's active site leads to its inhibition, this provides direct evidence for the compound's mechanism of inhibition.

The kinetics of adduct formation can also be studied to determine the reactivity of this compound with different cysteine residues, providing insights into the selectivity of the compound. nih.gov This approach is crucial for designing more specific and potent covalent inhibitors.

Table 1: Reactivity of Isothiocyanate Group with Protein Nucleophiles
Nucleophilic Amino AcidFunctional GroupResulting AdductTypical Reaction pH
CysteineThiol (-SH)Dithiocarbamate6.0 - 8.0
LysineAmine (-NH2)Thiourea9.0 - 11.0

Contribution to Fragment-Based Drug Discovery (FBDD) Research

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds that involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. rsc.org Once a fragment that binds is identified, it can be grown or linked with other fragments to generate a more potent lead compound.

This compound itself may be too large to be considered a typical fragment. However, the isothiocyanate functional group can be incorporated into smaller fragments to be used in covalent FBDD. In this approach, a library of fragments containing a reactive electrophile, such as an isothiocyanate, is screened against a target protein. nih.gov If a fragment binds near a nucleophilic residue, it can form a covalent bond, effectively "trapping" the fragment at its binding site. This allows for the detection of even very weak binding interactions.

Use in High-Throughput Screening (HTS) Campaigns for In Vitro Biological Activity

High-throughput screening (HTS) is a drug discovery process that utilizes automation to rapidly assess the biological or biochemical activity of a large number of compounds. This methodology is widely employed in both academic and industrial research to identify novel small molecule ligands for various pharmacological targets, including receptors, enzymes, and ion channels. HTS assays are typically conducted in microtiter plates with 384 or 1536 wells, allowing for the screening of thousands to millions of compounds.

General HTS methodologies often involve the screening of compound libraries against specific biological targets. The process typically includes assay development, pilot screening, and full-scale HTS campaigns, followed by data analysis to identify "hits." However, without specific studies, it is not possible to provide details on the performance or outcomes of this compound in such screens.

Exploring In Vitro Biological Activities in Preclinical Research (e.g., Antifungal Activity)

Preclinical research often involves the investigation of the in vitro biological activities of compounds to determine their potential therapeutic effects. Isothiocyanates, in general, have been the subject of numerous studies exploring their various biological properties, including antifungal activity.

However, specific research on the in vitro biological activities of this compound, including its potential antifungal properties, is not extensively documented in the scientific literature. While numerous studies have investigated the antifungal effects of other isothiocyanate derivatives, the direct evaluation of this compound against fungal pathogens has not been a prominent focus of published research.

The general antifungal activity of isothiocyanates is attributed to their chemical structure and reactivity. Studies on various isothiocyanates have demonstrated their ability to inhibit the growth of a range of fungi. However, without specific experimental data for this compound, it is not possible to provide a detailed account of its antifungal spectrum or potency.

Q & A

Q. What are the established synthetic routes for 3-Phenoxyphenylisothiocyanate, and how do reaction conditions influence yield?

The synthesis of aryl isothiocyanates typically involves reacting aniline derivatives with thiophosgene or thiocarbonyl donors. For this compound:

  • Route 1 : React 3-phenoxyaniline with thiophosgene (CSCl₂) in anhydrous dichloromethane at 0–5°C, followed by neutralization with NaHCO₃. Yield depends on maintaining low temperatures to minimize side reactions .
  • Route 2 : Use ammonium dithiocarbamate intermediates. For example, treat 3-phenoxyaniline with carbon disulfide (CS₂) and NH₃ to form ammonium dithiocarbamate, then oxidize with CuSO₄ or H₂O₂ to yield the isothiocyanate .
    Key variables : Excess thiophosgene (1.5–2 eq) improves yield, while moisture leads to hydrolysis byproducts (e.g., thioureas). Monitor via TLC (Rf ~0.6 in hexane:EtOAc 8:2) .

Q. What analytical techniques are recommended for characterizing this compound purity and structure?

  • NMR : Confirm structure using ¹H-NMR (δ 7.2–7.4 ppm for aromatic protons; δ 4.1 ppm for phenoxy-CH₂ if present) and ¹³C-NMR (δ 130–135 ppm for isothiocyanate carbon) .
  • HPLC : Use reverse-phase C18 columns with UV detection at 254 nm. Retention time varies with mobile phase (e.g., 8.2 min in 70:30 MeCN:H₂O) .
  • FT-IR : Identify N=C=S stretching at 2050–2100 cm⁻¹ and aromatic C-H stretches near 3050 cm⁻¹ .

Q. What safety protocols are critical when handling this compound in the lab?

  • Ventilation : Use fume hoods to avoid inhalation (P261, P271) .
  • PPE : Wear nitrile gloves, goggles, and lab coats. Avoid latex gloves due to permeability concerns .
  • Spill Management : Absorb with diatomaceous earth; dispose as hazardous waste (Section 13 of SDS) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in large-scale synthesis?

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate thiophosgene reactions. Evidence shows 10 mol% ZnCl₂ increases yield by 15% in analogous syntheses .
  • Solvent Effects : Compare polar aprotic solvents (DMF, THF) vs. chlorinated solvents. DMF may stabilize intermediates but risks carbamate formation .
  • Statistical Design : Use response surface methodology (RSM) to model variables (temperature, stoichiometry). For example, a Central Composite Design (CCD) can identify optimal CSCl₂:aniline ratios .

Q. How should contradictory data on thermal stability be resolved in kinetic studies?

  • DSC/TGA Analysis : Perform differential scanning calorimetry to determine decomposition onset (e.g., ~180°C for similar isothiocyanates) .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor purity via HPLC. Degradation products (e.g., phenoxybenzene) indicate hydrolysis pathways .

Q. What methodologies validate the absence of cross-reactivity in bio-conjugation applications?

  • LC-MS/MS : Track conjugation efficiency with biomolecules (e.g., proteins). Use isotopic labeling to distinguish unreacted isothiocyanate .
  • Competitive Assays : Incubate with competing nucleophiles (e.g., glutathione). A >90% decrease in conjugation confirms specificity for primary amines .

Q. How can researchers address batch-to-batch variability in spectroscopic data?

  • Standardized Quenching : Ensure consistent reaction termination (e.g., rapid cooling to –20°C) to prevent oligomerization .
  • Multivariate Calibration : Apply PCA (Principal Component Analysis) to NMR/FT-IR datasets to identify outlier batches caused by residual solvents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.